Chiral Purity and Enantiomeric Control: (S)- vs. (R)-Enantiomer
The (S)-enantiomer is a distinct chemical entity from its (R)-counterpart (CAS 720000-05-5), with a defined specific optical rotation. While a direct, published, head-to-head comparison of their physical or biological properties is not available in the open literature, the fundamental principle of chiral recognition dictates that the two enantiomers will interact differently with other chiral molecules (e.g., enzymes, receptors) . For instance, in the development of a chiral drug candidate, selecting the correct enantiomeric intermediate is critical, as the undesired enantiomer may be inactive or even exhibit deleterious effects. The (S)-enantiomer is often the preferred or required stereoisomer for specific target interactions. The use of (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate ensures the installation of the correct (S)-stereochemistry in the final product, a qualitative but crucial differentiation from its (R)-enantiomer .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Chiral, (S)-enantiomer, CAS 719999-55-0 |
| Comparator Or Baseline | Chiral, (R)-enantiomer, CAS 720000-05-5 |
| Quantified Difference | Qualitative difference in 3D orientation; expected to have different specific optical rotation. Quantitative comparative data not available in open literature. |
| Conditions | Chirality is defined by the molecular structure; the difference is inherent and manifests in any chiral environment. |
Why This Matters
For asymmetric synthesis, using the correct enantiomer is non-negotiable; this compound provides a defined (S)-stereocenter for constructing enantiomerically pure target molecules.
